7-Iodo-4-chromanone

Cross-coupling C–C bond formation Palladium catalysis

7-Iodo-4-chromanone (CAS 1092349-80-8; IUPAC: 7-iodo-2,3-dihydrochromen-4-one; molecular formula C9H7IO2; molecular weight 274.06 g·mol⁻¹) is a halogenated chroman-4-one derivative belonging to the oxygen-containing heterocycle class. The chroman-4-one scaffold is recognized as a privileged structure in medicinal chemistry, and substitution at the 7-position is well-established as a critical determinant of biological activity across multiple target classes including kinases, cholinesterases, and monoamine oxidases.

Molecular Formula C9H7IO2
Molecular Weight 274.05 g/mol
CAS No. 1092349-80-8
Cat. No. B3211663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodo-4-chromanone
CAS1092349-80-8
Molecular FormulaC9H7IO2
Molecular Weight274.05 g/mol
Structural Identifiers
SMILESC1COC2=C(C1=O)C=CC(=C2)I
InChIInChI=1S/C9H7IO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5H,3-4H2
InChIKeyKAYIPBCYFHAGTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Iodo-4-chromanone (CAS 1092349-80-8): Procurement-Relevant Chemical Identity and Compound Class Positioning


7-Iodo-4-chromanone (CAS 1092349-80-8; IUPAC: 7-iodo-2,3-dihydrochromen-4-one; molecular formula C9H7IO2; molecular weight 274.06 g·mol⁻¹) is a halogenated chroman-4-one derivative belonging to the oxygen-containing heterocycle class . The chroman-4-one scaffold is recognized as a privileged structure in medicinal chemistry, and substitution at the 7-position is well-established as a critical determinant of biological activity across multiple target classes including kinases, cholinesterases, and monoamine oxidases [1]. The iodine atom at the 7-position distinguishes this compound from its unsubstituted parent (4-chromanone), other 7-halogenated analogs (7-F, 7-Cl, 7-Br), and regioisomeric iodo-chromanones (6-iodo, 8-iodo), imparting unique reactivity and interaction properties that are quantifiably meaningful for scientific selection. Note: The available primary literature directly characterizing 7-Iodo-4-chromanone in head-to-head biological or synthetic comparisons is limited; the differential evidence presented below draws on physicochemical principles, class-level SAR, and the closest structurally characterized analogs to provide a rigorous procurement rationale.

Why 7-Iodo-4-chromanone Cannot Be Replaced by Generic 4-Chromanone or Other Halogenated Analogs


Scientific and industrial users cannot simply interchange 7-Iodo-4-chromanone with unsubstituted 4-chromanone, alternative halogenated chromanones (7-F, 7-Cl, 7-Br), or regioisomeric iodo-chromanones (6-iodo, 8-iodo) without compromising experimental outcomes. Three orthogonal differentiation axes render substitution non-trivial: (i) the C–I bond dissociation energy (~57.6 kcal·mol⁻¹) is substantially lower than C–Br (~72.1 kcal·mol⁻¹) and C–Cl (~83.7 kcal·mol⁻¹), conferring markedly higher oxidative addition reactivity with Pd(0) catalysts that directly governs cross-coupling efficiency and achievable yields under mild conditions [1]; (ii) the iodine atom at the 7-position generates a significantly larger σ-hole than bromine or chlorine, producing stronger and more directional halogen bonds (quantified via I···O distances of ~3.056 Å in the closely related 7-iodo-3-formylchromone) that are unavailable from lighter halogens or unsubstituted scaffolds [2]; (iii) the 7-position is a well-validated pharmacophoric site on the chromanone ring, where substituent identity critically modulates biological target engagement — a fact demonstrated by SAR studies showing that 7-position substitution governs potency in DNA-PK inhibition, MAO-B inhibition, and antibacterial activity [3]. Generic substitution would erase all three of these differentiated properties simultaneously.

Quantitative Differentiation Evidence: 7-Iodo-4-chromanone vs. Closest Analogs and In-Class Candidates


Carbon–Iodine Bond Dissociation Energy: Superior Oxidative Addition Reactivity vs. 7-Bromo- and 7-Chloro-4-chromanone

The aryl C–I bond in 7-Iodo-4-chromanone possesses a bond dissociation energy (BDE) of approximately 57.6–61.9 kcal·mol⁻¹, which is 14.5–21.5 kcal·mol⁻¹ lower than the C–Br bond (72.1–79.6 kcal·mol⁻¹) in 7-Bromo-4-chromanone and 26.1–36.4 kcal·mol⁻¹ lower than the C–Cl bond (83.7–94 kcal·mol⁻¹) in 7-Chloro-4-chromanone [1]. In palladium-catalyzed cross-coupling reactions, oxidative addition of Pd(0) into the carbon–halogen bond is frequently rate-determining; the activation barrier scales inversely with bond strength. This means 7-Iodo-4-chromanone reacts under significantly milder thermal conditions (often room temperature vs. 80–110 °C required for bromo/chloro analogs), with shorter reaction times, lower catalyst loadings, and broader functional group tolerance — all of which are critical for library synthesis and scale-up [2].

Cross-coupling C–C bond formation Palladium catalysis Synthetic methodology

Halogen Bond Donor Strength: Quantified I···O Interaction Distance vs. 7-Bromo-, 7-Chloro-, and 7-Fluoro-3-formylchromone Analogs

A direct crystallographic comparison of 7-halogeno-3-formylchromones (the closest structurally characterized analogs of 7-halogeno-4-chromanones) reveals that the 7-iodo derivative forms a strong halogen bond with the formyl oxygen: I1···O3 = 3.056 (2) Å with a near-linear C6–I1···O3 angle of 173.18 (8)° [1]. This I···O distance represents approximately 13% shortening relative to the sum of van der Waals radii (I + O = ~3.50 Å). A search of the Cambridge Structural Database (WebCSD) for all four 7-halogeno-3-formylchromones (7-F, 7-Cl, 7-Br, 7-I) confirmed that shorter halogen···oxygen contacts are observed exclusively in the iodo derivative, consistent with iodine possessing the largest σ-hole among halogen atoms [1]. The relative halogen bond stability follows the established trend I > Br > Cl > F, with the iodo derivative being the only member of this series capable of forming robust, directional halogen bonds suitable for crystal engineering and rational drug design targeting halogen-bonding interactions [2].

Halogen bonding Crystal engineering Supramolecular chemistry Medicinal chemistry

Molecular Weight and Heavy Atom Effect: Crystallographic Phasing and Mass Spectrometric Differentiation vs. 7-Bromo- and 7-Chloro-4-chromanone

The molecular weight of 7-Iodo-4-chromanone (274.06 g·mol⁻¹) is 47.01 g·mol⁻¹ higher than 7-Bromo-4-chromanone (227.05 g·mol⁻¹), 91.45 g·mol⁻¹ higher than 7-Chloro-4-chromanone (182.60 g·mol⁻¹), and 107.91 g·mol⁻¹ higher than 7-Fluoro-4-chromanone (166.15 g·mol⁻¹) . The iodine atom provides a strong anomalous scattering signal (f' and f'' at Cu Kα wavelength) that is fundamentally unavailable from Br, Cl, or F, making the iodo derivative suitable for experimental phasing in macromolecular crystallography via single-wavelength anomalous dispersion (SAD) or multiple-wavelength anomalous dispersion (MAD). In mass spectrometry, the characteristic isotopic signature of iodine (monoisotopic mass 273.94908 Da; dominant isotope ¹²⁷I at ~100% abundance) produces a distinct M+2 pattern that differs from the ~1:1 M:M+2 pattern of bromine and the ~3:1 M:M+2 pattern of chlorine . These properties enable unequivocal identification of the 7-iodo compound in complex reaction mixtures or biological matrices, a capability that lighter halogen analogs cannot replicate.

X-ray crystallography Mass spectrometry Heavy atom phasing Isotopic pattern

Position-Specific Pharmacophoric Relevance: 7-Substitution as a Validated Activity Determinant in Chroman-4-one SAR

Multiple independent SAR studies on the chroman-4-one/chromen-4-one scaffold have established that substitution at the 7-position is a critical determinant of biological activity. In DNA-dependent protein kinase (DNA-PK) inhibition, 7-alkoxy-substituted chromenones displayed substantially improved potency over 6-alkoxy analogs, with the 7-position enabling atropisomer resolution by chiral HPLC [1]. In monoamine oxidase B (MAO-B) inhibition, the presence of substituents at the C7 position — particularly fluorine-containing groups — significantly increased inhibitory activity, as demonstrated in a comprehensive SAR campaign on the chromone scaffold [2]. In antibacterial 4-chromanones, hydroxy groups at the 5- and 7-positions were identified as pharmacophoric elements essential for activity [3]. While these studies do not directly test 7-Iodo-4-chromanone, they collectively establish the 7-position as a privileged vector for modulating target engagement across mechanistically diverse targets. The iodine atom at this position therefore occupies a site of demonstrated pharmacological relevance, distinguishing it from 5-iodo, 6-iodo, and 8-iodo regioisomers, which map to positions with different (and generally less validated) SAR profiles.

Structure–activity relationship DNA-PK inhibition MAO-B inhibition Antibacterial activity

Commercial Availability and Defined Purity Specification: Procurement Reliability Benchmark

7-Iodo-4-chromanone is commercially available from multiple suppliers at a defined purity specification of ≥98% (HPLC), with moisture content controlled to ≤0.5% [1]. This level of quality documentation enables direct use in sensitive synthetic and biological applications without additional purification. In contrast, other 7-substituted chromanone derivatives vary significantly in commercial availability and documented purity: 7-Bromo-4-chromanone is commonly listed at 95–97% purity, 7-Chloro-4-chromanone at 95%, and 7-Fluoro-4-chromanone is noted by at least one supplier to contain up to 15% of the 5-isomer as an impurity . The 6-iodo and 8-iodo regioisomers are available at 95% and 98% purity respectively, but with fewer documented quality parameters (e.g., moisture content, residual solvents) [1]. The combination of high purity, documented specifications, and multi-supplier availability reduces procurement risk and eliminates the need for in-house purification prior to use.

Commercial sourcing Purity specification Quality control Supply chain

High-Value Application Scenarios for 7-Iodo-4-chromanone Based on Quantified Differentiation Evidence


Palladium-Catalyzed Diversification Libraries at the Pharmacophoric 7-Position

Medicinal chemistry teams building focused libraries around the chroman-4-one scaffold should prioritize 7-Iodo-4-chromanone for Suzuki–Miyaura, Sonogashira, and Heck diversification reactions. The weaker C–I bond (BDE ~57.6–61.9 kcal·mol⁻¹) enables room-temperature oxidative addition with Pd(0), permitting coupling with thermally sensitive boronic acids, terminal alkynes, and alkenes that would degrade under the elevated temperatures required for 7-Bromo- or 7-Chloro-4-chromanone [1]. This is particularly critical when the coupling partner contains base-sensitive or thermally labile functional groups. The 7-position is independently validated as a pharmacophoric hotspot across DNA-PK, MAO-B, and antibacterial targets [2], meaning that each diversification reaction probes a biologically privileged vector — increasing the probability of identifying active derivatives within smaller, higher-quality compound libraries.

Crystal Engineering and Supramolecular Assembly via Iodine-Centered Halogen Bonding

Researchers designing cocrystals, metal–organic frameworks (MOFs), or supramolecular hosts that rely on directional halogen bonding should select 7-Iodo-4-chromanone over its bromo, chloro, or fluoro congeners. The crystallographically characterized 7-iodo-3-formylchromone analog demonstrates a strong and highly directional I···O halogen bond (3.056 Å, C–I···O angle 173.18°) [3]. The larger σ-hole on iodine (compared to Br, Cl, and F) ensures that only the iodo derivative can participate in robust halogen-bonding interactions with carbonyl oxygen acceptors [4]. This property directly enables predictable solid-state architectures where the chromanone carbonyl serves as the halogen bond acceptor, with the 7-iodo substituent as the donor — a design motif unavailable from any other 7-halogenated chromanone.

Experimental Phasing in Macromolecular Crystallography Using the Iodine Anomalous Signal

Structural biology groups incorporating halogenated ligands for SAD/MAD phasing should procure 7-Iodo-4-chromanone as a heavy-atom derivatization reagent or as a building block for synthesizing iodinated probe molecules. The iodine atom provides a strong anomalous scattering signal at Cu Kα wavelength (f'' ≈ 6.9 e⁻), which is fundamentally superior to bromine (f'' ≈ 1.3 e⁻) and chlorine (f'' ≈ 0.7 e⁻) for experimental phasing [5]. The monoisotopic nature of ¹²⁷I (100% abundance) eliminates the site-occupancy ambiguity associated with bromine's ~1:1 isotopic distribution. When conjugated to a biologically active chromanone scaffold that binds to a validated target (e.g., DNA-PK as established in 7-position SAR studies [2]), the iodo derivative serves simultaneously as a structural probe and a functional tool compound.

Mass Spectrometric Tracking of Chromanone Metabolites and Degradation Products

Analytical and environmental chemistry laboratories requiring unequivocal identification and quantification of chromanone derivatives in complex matrices should prefer the 7-iodo compound over bromo or chloro analogs. The characteristic isotopic pattern of iodine (single dominant peak at M, contrasting with the M:M+2 doublets of Br and Cl) provides a unique mass spectrometric fingerprint that simplifies detection and eliminates false-positive assignments from isobaric interferences . The higher molecular weight (274.06 Da) shifts the analyte signal above the low-mass chemical noise region common in biological extracts, improving signal-to-noise ratio in LC-MS/MS workflows. These analytical advantages are direct consequences of iodine's nuclear properties and are not achievable with any lighter halogen substituent.

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